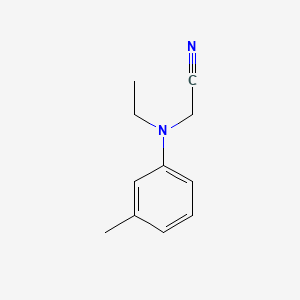![molecular formula C32H20BaCl2N4O8S2 B1619761 barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate CAS No. 5858-88-8](/img/structure/B1619761.png)
barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety carrying a sulfonic acid group at the 2-position. The compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate involves several steps:
Sulfonation: Naphthalene undergoes sulfonation to produce 2-naphthalenesulfonic acid.
Neutralization: The sulfonic acid is neutralized using calcium oxide in a water suspension, followed by filtration.
Concentration and Crystallization: The calcium salt solution is concentrated, cooled, and crystallized. The resulting crystals are filtered.
Conversion to Sodium Salt: The calcium salt is dissolved in hot water, and sodium carbonate is added to convert it to the sodium salt. .
Chemical Reactions Analysis
barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents are commonly used in these reactions
Scientific Research Applications
barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as an analytical reagent for various chemical analyses.
Biology: Employed in biological studies for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate can be compared with other similar compounds, such as:
Sodium 2-naphthalenesulfonate: Used in ion pair chromatography and other analytical applications.
2-Naphthalenesulfonic acid, 6-(2-hydroxy-1-naphthalenyl)azo-, barium salt (21): Similar structure but different functional groups and applications.
Alkyl naphthalene sulfonate sodium salt: Used in various industrial applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
5858-88-8 |
|---|---|
Molecular Formula |
C32H20BaCl2N4O8S2 |
Molecular Weight |
860.9 g/mol |
IUPAC Name |
barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/2C16H11ClN2O4S.Ba/c2*17-13-3-1-2-4-14(13)18-19-16-12-7-6-11(24(21,22)23)9-10(12)5-8-15(16)20;/h2*1-9,20H,(H,21,22,23);/q;;+2/p-2 |
InChI Key |
LFHHQQPDUWHUAA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)Cl.C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)Cl.[Ba+2] |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)Cl.C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)Cl.[Ba+2] |
Key on ui other cas no. |
5858-88-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


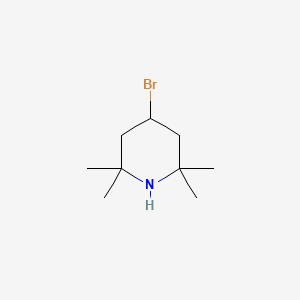
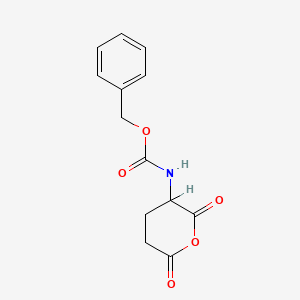
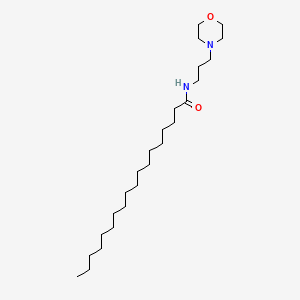
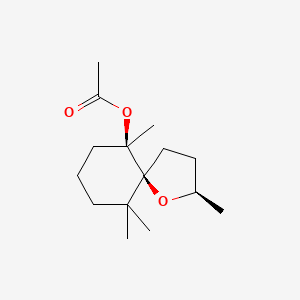
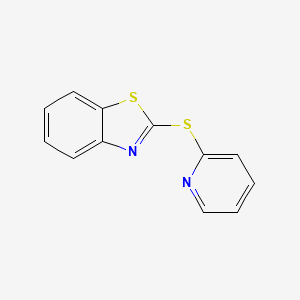
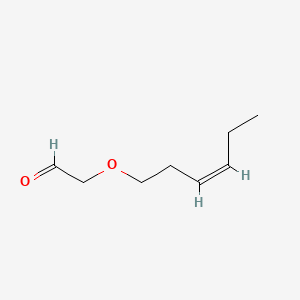
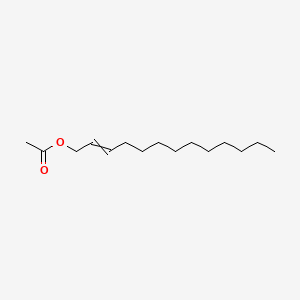
![Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1619691.png)
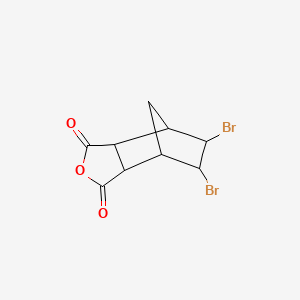
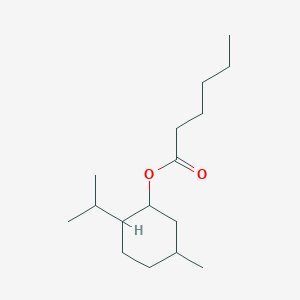
![2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1619698.png)
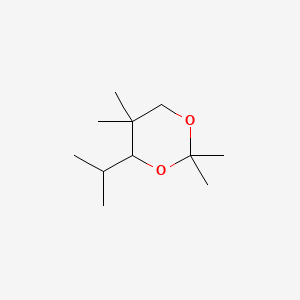
![Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-](/img/structure/B1619700.png)
